molecular formula C19H16 B3009034 2-Methyl-1,4-diphenylbenzene CAS No. 33776-38-4

2-Methyl-1,4-diphenylbenzene

Cat. No. B3009034
CAS RN: 33776-38-4
M. Wt: 244.337
InChI Key: VNLPFGAPKAMFHU-UHFFFAOYSA-N
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Description

2-Methyl-1,4-diphenylbenzene , also known as p-terphenyl , belongs to a group of closely related aromatic hydrocarbons. It consists of a central benzene ring substituted with two phenyl groups. There are three substitution patterns: ortho-terphenyl , meta-terphenyl , and para-terphenyl . Commercial grade terphenyl is generally a mixture of these three isomers. These compounds have found applications in various fields, including heat storage and transfer agents .


Molecular Structure Analysis

The molecular formula of p-terphenyl is C18H14 , with a molar mass of approximately 230.31 g/mol . It appears as a white powder and has a melting point range of 212 to 214°C . The compound is insoluble in water and exhibits a refractive index of 1.65 .


Physical And Chemical Properties Analysis

  • Hazards : p-Terphenyl is classified as a warning substance. It may cause skin and eye irritation. Proper precautions should be taken during handling .

Scientific Research Applications

Antioxidant Properties and Reaction Sites

The application of derivatives of 1,4-diphenylbenzene, such as N,N′-diphenylbenzene-1,4-diamine and its various substituted forms, has been explored in the field of antioxidants. Kortišová, Breza, and Cibulková (2007) conducted a study on the reaction sites of these compounds, suggesting their potential effectiveness in antioxidant applications due to the formation of stable structures during dehydrogenation processes (Kortišová, Breza, & Cibulková, 2007).

Electropolymerization and Electrochromic Applications

Ma Chun (2008) investigated the electropolymerization of compounds like 1,4-di-2-thienylbenzene, which is structurally related to 2-Methyl-1,4-diphenylbenzene. The study demonstrated the potential use of these polymers in electrochromic devices due to their cyan-orange and red-green-blue electrochromism, indicating applications in electronic display technologies (Ma Chun, 2008).

Synthesis and Structural Applications

Cheng, Höger, and Fenske (2003) provided insights into the facile synthesis and X-ray structure of alkoxy-functionalized dibenzo[fg,op]naphthacenes, derived from compounds like 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes. This study suggests applications in the field of material science and molecular engineering (Cheng, Höger, & Fenske, 2003).

Organic Light Emitting Diodes (OLEDs)

Xie et al. (2005) explored the use of 2,5-diphenyl-1,4-distyrylbenzene in OLEDs. The study highlighted its high-intensity solid-state emission, which is similar to its single-molecule characteristics. This indicates its potential for high-performance OLEDs (Xie et al., 2005).

Aggregation-Induced Emission Enhancement

Gao et al. (2010) conducted a time-resolved fluorescence study on molecules like CNDPASDB, which is structurally similar to 2-Methyl-1,4-diphenylbenzene. Their findings on aggregation-induced emission (AIE) and the restriction of intramolecular charge transfer state suggest applications in advanced fluorescence and light-emitting materials (Gao et al., 2010).

Catalytic Applications in Hydroarylation

Saravanakumar, Ramkumar, and Sankararaman (2011) explored the synthesis and structure of palladium complexes involving 1,4-diphenyl-3-methyl-1,2,3-triazol-5-ylidene, indicating its application in catalytic processes like hydroarylation of alkynes. This highlights its potential in synthetic chemistry and industrial applications (Saravanakumar, Ramkumar, & Sankararaman, 2011).

properties

IUPAC Name

2-methyl-1,4-diphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16/c1-15-14-18(16-8-4-2-5-9-16)12-13-19(15)17-10-6-3-7-11-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLPFGAPKAMFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,4-diphenylbenzene

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